4-methylgramine

Description

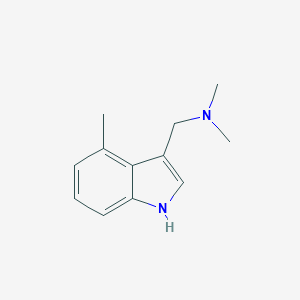

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-5-4-6-11-12(9)10(7-13-11)8-14(2)3/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZUIRKWLKMHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Biosynthesis Pathways of 4 Methylgramine

Established Synthetic Methodologies for 4-Methylgramine and its Analogues

The synthesis of this compound and its related compounds relies on established organic chemistry reactions, primarily centered around the formation of the bond between the indole (B1671886) ring and the aminomethyl side chain.

Classical Approaches in this compound Synthesis

The most prominent classical method for the synthesis of gramine (B1672134) and its analogues, including this compound, is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on an indole ring with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), typically in the presence of an acid catalyst like acetic acid.

For the synthesis of this compound, the starting material would be 4-methyl-1H-indole. The reaction proceeds by reacting 4-methyl-1H-indole with formaldehyde and dimethylamine. While specific literature detailing the synthesis of this compound is not abundant, the synthesis of a closely related compound, 5-methylgramine, has been described using formalin, 5-methyl-1H-indole, and dimethylamine in glacial acetic acid with tetrahydrofuran (B95107) and 1,4-dioxane (B91453) as solvents, resulting in a 65% yield. It is expected that a similar approach would be effective for the synthesis of this compound.

The general reaction is as follows:

4-methyl-1H-indole + Formaldehyde + Dimethylamine → this compound

Another classical approach for modifying the indole nucleus is through lithiation, which can be used to introduce substituents at specific positions on the indole ring prior to the Mannich reaction or to further modify the gramine structure.

Modern Synthetic Strategies for this compound (e.g., Microwave-Assisted Synthesis, Automated Synthesis)

Modern synthetic chemistry has introduced techniques that can accelerate and improve the efficiency of organic reactions. While specific studies on the microwave-assisted or automated synthesis of this compound are not extensively documented, these methods have been successfully applied to the synthesis of gramine and its derivatives.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. The synthesis of gramine itself has been achieved with high yields (up to 98.1%) in as little as 5 minutes using microwave irradiation. It is highly probable that this method could be adapted for the synthesis of this compound from 4-methyl-1H-indole, formaldehyde, and dimethylamine, offering a more efficient alternative to classical heating methods.

Automated Synthesis: Automated synthesis platforms allow for the rapid preparation of a library of compounds for screening purposes. While no specific automated synthesis of this compound has been reported, the principles of automated synthesis are applicable to the Mannich reaction, which is the cornerstone of its synthesis. This would involve the automated dispensing of the starting materials (a variety of substituted indoles, aldehydes, and amines) into reaction vials, followed by controlled heating and work-up procedures.

Optimization of this compound Synthetic Pathways for Yield and Selectivity

The optimization of the synthesis of this compound would focus on maximizing the yield and ensuring the regioselectivity of the Mannich reaction. Key parameters that can be optimized include:

Catalyst: While acetic acid is commonly used, other acids or catalysts could be explored to improve reaction rates and yields.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction temperature, thereby affecting the outcome.

Temperature and Reaction Time: As demonstrated by microwave-assisted synthesis, these parameters have a significant impact on the efficiency of the reaction.

Reactant Ratios: Adjusting the stoichiometry of the reactants can help to maximize the conversion of the starting indole and minimize the formation of byproducts.

For substituted indoles, the position of the substituent can influence the reactivity and selectivity of the Mannich reaction. In the case of this compound, the methyl group at the 4-position may exert a steric and/or electronic effect on the reactivity of the C3 position of the indole ring.

Biosynthetic Investigations of this compound

The natural production of gramine alkaloids has been a subject of interest, with research primarily focusing on the biosynthesis of gramine in barley. The biosynthetic pathway of this compound is presumed to be analogous to that of gramine, starting from a methylated precursor.

Elucidation of Natural Biosynthetic Routes to this compound in Organisms

The biosynthesis of gramine has been extensively studied in barley (Hordeum vulgare). wikipedia.orgfishersci.fi The pathway starts with the amino acid tryptophan. fishersci.ca It is hypothesized that the biosynthesis of this compound would follow a parallel pathway, commencing with 4-methyltryptophan (B73059).

The proposed biosynthetic pathway for gramine, which serves as a model for this compound, involves the following key steps:

Conversion of Tryptophan to 3-(aminomethyl)indole (AMI): This step involves the removal of the carboxyl group and the side-chain carbons of tryptophan.

Stepwise Methylation of AMI: The primary amine of AMI is then methylated twice to yield N-methylaminomethylindole (MAMI) and subsequently gramine (N,N-dimethylaminomethylindole).

While the natural occurrence of this compound is not as widely documented as that of gramine, the presence of the necessary enzymatic machinery in certain plants suggests that its biosynthesis is feasible.

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

Research on barley has led to the identification of the key enzymes responsible for gramine biosynthesis. wikipedia.orgfishersci.cawikipedia.org It is highly probable that analogous enzymes are involved in the biosynthesis of this compound.

The key enzymes identified in the gramine biosynthetic pathway are:

AMI Synthase (AMIS): This enzyme, a cytochrome P450 monooxygenase (CYP76M57), catalyzes the conversion of tryptophan to 3-(aminomethyl)indole. fishersci.ca It is presumed that a similar enzyme would be responsible for converting 4-methyltryptophan to 3-(aminomethyl)-4-methylindole.

N-Methyltransferase (NMT): This enzyme is responsible for the two sequential methylation steps, transferring methyl groups from S-adenosyl-L-methionine (SAM) to the amino group of AMI to form MAMI and then gramine. fishersci.cawikipedia.org A similar NMT would be expected to methylate 3-(aminomethyl)-4-methylindole to produce this compound.

The genes encoding these enzymes have been found to be clustered in the barley genome, suggesting a coordinated regulation of the biosynthetic pathway. wikipedia.orgfishersci.ca

Genetic and Metabolic Engineering Approaches for Heterologous Production of this compound

The production of specialized metabolites outside of their native producers, known as heterologous production, is a cornerstone of modern biotechnology. wikipedia.orgnih.gov This approach allows for the sustainable and scalable synthesis of complex molecules like this compound. The heterologous production of this compound, while not yet extensively documented in publicly available research, can be achieved by applying established principles of genetic and metabolic engineering. wikipedia.org This involves transferring the biosynthetic genes responsible for its formation into a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae, and optimizing the host's metabolism to support efficient production.

A primary strategy in metabolic engineering is the expression of heterologous genes. wikipedia.org For this compound, this would involve identifying and isolating the genes encoding the enzymes of its biosynthetic pathway from the source organism. These genes would then be assembled into an expression vector, often under the control of strong, inducible promoters to ensure high levels of enzyme production. wikipedia.orggenewiz.com The entire biosynthetic pathway can be reconstructed in the heterologous host, a strategy successfully employed for the production of various natural products. mdpi.commdpi.com

Once the biosynthetic pathway is introduced, metabolic engineering techniques are employed to optimize the host organism for enhanced production. wikipedia.org Key strategies include:

Enhancing Precursor Supply: The biosynthesis of this compound requires precursors derived from the host's primary metabolism. For instance, the indole ring of this compound likely originates from the shikimate pathway, a common route for aromatic amino acid synthesis. imperial.ac.uk Metabolic engineering can be used to increase the metabolic flux towards these precursors. This might involve overexpressing genes for rate-limiting enzymes in the shikimate pathway or knocking out competing pathways that drain the precursor pool. rsc.orgmdpi.com

Host Strain Engineering: The host organism itself can be engineered to be a more efficient production chassis. This may involve deleting genes responsible for the degradation of the product or intermediates, or modifying the cell's regulatory networks to favor metabolite production over other cellular processes. wikipedia.orgnih.gov

The table below outlines common genetic and metabolic engineering strategies and their potential application to the heterologous production of this compound.

| Engineering Strategy | Description | Potential Application for this compound Production |

| Heterologous Gene Expression | Introducing genes from one organism into another. wikipedia.org | Transferring the this compound biosynthetic gene cluster into E. coli or S. cerevisiae. nih.govwikipedia.org |

| Promoter Engineering | Using promoters of varying strengths to control gene expression levels. wikipedia.org | Optimizing the expression of each biosynthetic enzyme to maximize flux and avoid bottlenecks. |

| Pathway Knockouts | Deleting genes of competing metabolic pathways. wikipedia.org | Removing pathways that divert precursors away from the shikimate pathway. rsc.org |

| Precursor Overexpression | Increasing the expression of enzymes involved in precursor synthesis. mdpi.com | Overexpressing key enzymes in the shikimate pathway to increase the supply of the indole precursor. |

| Enzyme Engineering | Modifying enzymes to improve their activity or specificity. wikipedia.org | Engineering biosynthetic enzymes to have higher turnover rates or to accept alternative substrates for the creation of novel analogs. |

The successful implementation of these strategies would enable the development of microbial cell factories for the sustainable and on-demand production of this compound and potentially novel derivatives.

Precursor Incorporation Studies in this compound Biosynthesis

Precursor incorporation studies are a fundamental experimental approach to elucidate the biosynthetic pathways of natural products. nih.gov These studies involve feeding a producing organism with a labeled version of a suspected precursor molecule and then determining if the label is incorporated into the final product. psu.edu The use of stable isotopes, such as ¹³C, ¹⁵N, or ²H, is particularly powerful as their incorporation can be precisely tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govchempep.com

While specific precursor incorporation studies for this compound are not extensively reported, the likely biosynthetic precursors can be inferred from its chemical structure and from well-established pathways for similar indole alkaloids. The core indole structure is almost universally derived from the amino acid tryptophan, which itself is a product of the shikimate pathway. imperial.ac.uk The additional carbon atoms and the nitrogen atom of the side chain are likely derived from other primary metabolites.

A hypothetical precursor incorporation study for this compound would involve the following steps:

Selection of Labeled Precursors: Based on the structure of this compound, several potential precursors would be synthesized with isotopic labels.

Feeding Experiments: The labeled precursors would be supplied to the culture of the this compound-producing organism.

Isolation and Analysis: After a suitable incubation period, this compound would be isolated from the culture. The isolated compound would then be analyzed by MS to detect an increase in mass corresponding to the incorporated isotope, and by NMR to pinpoint the exact location of the label within the molecule. nih.gov

The table below illustrates potential labeled precursors and the expected insights from their incorporation into this compound.

| Labeled Precursor | Isotope | Analytical Technique | Expected Information |

| L-Tryptophan | ¹³C, ¹⁵N | MS, NMR | Confirmation of tryptophan as the precursor for the indole ring and the side-chain nitrogen. imperial.ac.uk |

| L-Methionine | ¹³C (methyl group) | MS, NMR | Determination if the N-methyl and C-4 methyl groups are derived from S-adenosyl methionine (SAM). wikipedia.org |

| Sodium Acetate (B1210297) | ¹³C | MS, NMR | To test for the involvement of polyketide-like extensions, though less likely for this structure. nih.gov |

| Sodium Formate | ¹³C | MS, NMR | To investigate the origin of one-carbon units, such as the methyl groups. |

The results of such experiments would provide definitive evidence for the biosynthetic origins of the various structural components of this compound. psu.edu For example, feeding with L-tryptophan labeled with ¹³C at specific positions in the indole ring would be expected to result in this compound with the label at the corresponding positions. Similarly, feeding with ¹³C-labeled L-methionine would likely show labeling of the N-methyl and C-4 methyl groups, confirming their origin from the SAM-dependent methylation. wikipedia.org These studies are crucial for fully understanding how this unique alkaloid is assembled in nature and provide the foundational knowledge for metabolic engineering efforts. nih.gov

Advanced Analytical Methodologies in 4 Methylgramine Research

Spectroscopic Techniques for Structural Elucidation and Quantification of 4-Methylgramine

Spectroscopic methods are indispensable for determining the molecular structure and quantifying compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provide detailed information about the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. researchgate.net For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the indole (B1671886) core, the methyl group at the 4-position, and the dimethylaminomethyl side chain at the 3-position.

Based on data from the parent compound gramine (B1672134) and the 4-methylindole (B103444) nucleus, a predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the indole N-H proton, and the aliphatic protons of the side chain and the 4-methyl group. researchgate.netchemicalbook.com The methyl group at C-4 would likely cause a downfield shift in the adjacent aromatic proton (H-5) compared to gramine. Two-dimensional NMR techniques, such as COSY and HMBC, would be crucial to assign these protons and carbons definitively.

Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|

| N-H (Indole) | ~10.5-11.5 | Broad singlet | Typical for indole N-H proton. researchgate.net |

| H-2 | ~7.2-7.4 | Singlet | Proton on the pyrrole (B145914) ring, adjacent to the nitrogen. |

| H-5 | ~7.1-7.3 | Doublet | Aromatic proton adjacent to the C-4 methyl group. |

| H-6 | ~6.9-7.1 | Triplet | Aromatic proton on the benzene (B151609) ring. |

| H-7 | ~6.8-7.0 | Doublet | Aromatic proton on the benzene ring. |

| CH₂ (side chain) | ~3.5-3.7 | Singlet | Methylene (B1212753) protons adjacent to the indole ring and nitrogen. |

| N(CH₃)₂ (side chain) | ~2.2-2.4 | Singlet | Six equivalent protons of the two methyl groups on the amine. |

| C₄-CH₃ | ~2.4-2.6 | Singlet | Protons of the methyl group on the indole ring. chemicalbook.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through its fragmentation patterns. chemguide.co.uk It is highly sensitive, making it ideal for detecting trace amounts of substances in complex mixtures, a key requirement for metabolomics research. nih.gov

For this compound (C₁₂H₁₆N₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 188.1313. In an ESI-MS experiment (Electrospray Ionization), it would primarily be observed as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 189.1386. uni.luuni.lu

The fragmentation of gramine and its derivatives is well-characterized. The most common fragmentation pathway involves the cleavage of the bond between the indole ring and the aminomethyl side chain (benzylic cleavage). This results in a highly stable indolyl-methylium cation. For gramine, this fragment appears at m/z 130.065. massbank.eu For this compound, this characteristic fragment would be expected at m/z 144.081, corresponding to the 4-methyl-1H-indol-3-ylmethylene cation. This prominent fragment is often the base peak in the spectrum and is diagnostic for identifying gramine-like structures.

Predicted Key Mass-to-Charge (m/z) Values for Gramine and this compound

| Ion | Gramine (C₁₁H₁₄N₂) uni.lu | This compound (C₁₂H₁₆N₂) |

|---|---|---|

| Molecular Weight (Da) | 174.24 | 188.27 |

| [M+H]⁺ (protonated molecule) | 175.123 | 189.139 (Predicted) uni.lu |

| Major Fragment Ion | 130.065 | 144.081 (Predicted) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. These two methods are complementary; for a vibration to be IR active, there must be a change in the molecule's dipole moment, whereas for a vibration to be Raman active, there must be a change in its polarizability.

The analysis of this compound would reveal characteristic bands for its key structural features:

N-H Stretching: A moderate to sharp band around 3400-3500 cm⁻¹ corresponding to the indole N-H group.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the aliphatic amine and the indole ring would appear in the 1350-1000 cm⁻¹ region.

These spectral features, when compared with a reference library, can confirm the presence of the indole and aminomethyl moieties within the molecule.

Mass Spectrometry (MS) for this compound Analysis and Metabolomics

Chromatographic Separations for this compound Purity and Analysis

Chromatography is a fundamental technique for separating components within a mixture, allowing for the purification and quantification of target analytes. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for analyzing indole alkaloids.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of many non-volatile or thermally unstable compounds, including a wide range of indole alkaloids. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

A typical RP-HPLC setup would involve:

Stationary Phase: A C18 or C8 column, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV detector, typically set around 220 nm or 280 nm where indole alkaloids exhibit strong absorbance. Coupling HPLC with a mass spectrometer (LC-MS) would provide both retention time and mass data, greatly increasing the confidence of identification. mdpi.com

Due to the addition of a methyl group on the aromatic ring, this compound is more lipophilic than the parent compound gramine. Therefore, in a reversed-phase system, it is expected to have a longer retention time than gramine under identical conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection specificity of MS, making it a definitive tool for identifying volatile and thermally stable compounds. notulaebotanicae.ro While many indole alkaloids can be analyzed by GC-MS, some, including gramine, can be prone to thermal degradation in the hot GC injector. mdpi.com

For a successful GC-MS analysis of this compound, careful optimization of the injector temperature would be necessary to prevent decomposition. Alternatively, derivatization of the indole nitrogen with a silylating agent could be employed to increase thermal stability and improve chromatographic peak shape. mdpi.com The mass spectrometer detector would provide fragmentation patterns consistent with those described in the MS section (3.1.2), with a prominent peak at m/z 144 confirming the 4-methylindole core structure.

High-Performance Liquid Chromatography (HPLC) of this compound

Advanced Hyphenated Techniques in this compound Analytical Research

Hyphenated analytical techniques, which combine two or more separation and detection methods, offer superior selectivity and sensitivity for the analysis of trace compounds like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique has become a cornerstone for the quantitative analysis of small molecules in complex biological fluids and tissues. nih.gov LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org For a compound like this compound, which is a methylated quaternary ammonium compound, hydrophilic interaction liquid chromatography (HILIC) is a particularly suitable separation method due to the high polarity and permanent charge of such molecules. nih.gov HILIC-MS allows for efficient chromatographic retention and resolution, which can be challenging with traditional reversed-phase LC. nih.gov

The stability of the analyte during all stages of the bioanalytical process, from sample collection to analysis, is a critical factor that must be addressed to ensure accurate quantification. nih.gov The development of a robust LC-MS/MS method requires careful consideration of potential instability issues. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers rapid and reliable screening of indole alkaloids in plant samples. mdpi.com This combination provides excellent separation efficiency and sensitivity, allowing for the detection and quantification of multiple analytes in a single run. mdpi.commdpi.com

Key Features of LC-MS/MS in this compound Analysis:

High sensitivity and selectivity for trace-level detection.

Robustness for analyzing complex matrices like blood, urine, and plant extracts. nih.gov

Capability for simultaneous quantification of multiple tryptamine (B22526) alkaloids. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): For volatile and semi-volatile compounds, GCxGC-MS provides a significant leap in separation power compared to conventional one-dimensional GC-MS. azom.comleco.com This technique employs two different capillary columns with distinct stationary phases, and a modulator that transfers fractions of the effluent from the first column to the second. azom.comunito.it The result is a two-dimensional chromatogram with greatly increased peak capacity and structured separation, where chemically similar compounds cluster together. azom.com

GCxGC-MS is particularly advantageous for analyzing complex environmental samples where numerous compounds may be present, some at very low concentrations. azom.comnih.gov The enhanced resolution helps to separate this compound from interfering matrix components, leading to more accurate identification and quantification. azom.com Furthermore, the modulation process can enhance the signal-to-noise ratio, improving detectability. azom.com

Advantages of GCxGC-MS for Environmental Analysis:

Exceptional resolving power for highly complex samples. azom.com

Structured chromatograms that aid in the identification of unknown compounds. azom.com

Increased sensitivity due to peak focusing by the modulator. azom.com

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in a narrow, buffer-filled capillary under the influence of a high voltage. libretexts.orglongdom.org It offers several advantages, including high resolution, minimal sample consumption, and rapid analysis times. longdom.orgunl.edu Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed for the analysis of alkaloids. libretexts.orgmdpi.com

CZE separates molecules based on their charge-to-size ratio, making it well-suited for charged compounds like this compound. libretexts.orgnvkc.nl Coupling CE with mass spectrometry (CE-MS) provides structural information and enhances the sensitivity and selectivity of the analysis, allowing for the determination of analytes at low concentrations. mdpi.comnih.gov

Microfluidics: Microfluidic devices, often referred to as "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single microchip. mdpi.com This technology offers significant benefits, including reduced solvent and sample consumption, faster analysis times, and the potential for automation and high-throughput screening. mdpi.comwiley.com

Microfluidic capillary zone electrophoresis (μ-CZE) coupled with mass spectrometry has been demonstrated to be a rapid and effective tool for the analysis of alkaloids in plant cell cultures. nih.govnih.gov These microfluidic chips can perform efficient electrophoretic separations with minimal sample preparation, making them ideal for analyzing small cationic analytes like this compound. nih.govnih.gov Three-phase microfluidic chips have also been designed for the rapid clean-up and extraction of alkaloids from plant extracts. wiley.comresearchgate.net

Table 1: Comparison of Advanced Analytical Techniques for this compound

| Technique | Principle | Advantages for this compound Analysis |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. rsc.org | High sensitivity and selectivity, robust for complex biological matrices. nih.gov |

| GCxGC-MS | Two-dimensional gas chromatographic separation with mass spectrometric detection. azom.com | Superior resolution for complex environmental samples, structured chromatograms. azom.com |

| CE-MS | Separation based on electrophoretic mobility in a capillary, coupled with mass spectrometry. libretexts.orgmdpi.com | High efficiency, rapid analysis, low sample consumption, suitable for charged analytes. longdom.org |

| Microfluidics | Miniaturized analytical system integrating multiple processes on a chip. mdpi.com | Reduced reagent/sample needs, automation potential, high throughput. mdpi.comwiley.com |

LC-MS/MS and GCxGC-MS in Complex Biological and Environmental Matrices Containing this compound

Emerging Analytical Approaches and Imaging Techniques for this compound Detection

The field of analytical chemistry is continuously evolving, with new techniques emerging that could be applied to the study of this compound. These include advancements in ambient ionization mass spectrometry and chemical imaging.

Emerging Analytical Approaches: Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) mass spectrometry allow for the direct analysis of samples in their native state with minimal or no sample preparation. While specific applications to this compound are not yet widely reported, these methods have been successfully used for the detection of other indole alkaloids. mdpi.com The development of new sample preparation techniques, such as microextraction in packed syringe (MEPS), offers miniaturized and automated solid-phase extraction that can be directly coupled with LC-MS/MS for rapid sample cleanup.

Imaging Techniques: Mass spectrometry imaging (MSI) is a powerful tool for visualizing the spatial distribution of molecules within biological tissues. frontiersin.org Desorption electrospray ionization mass spectrometry imaging (DESI-MSI), for instance, has been used to map the distribution of various alkaloids in different plant organs without the need for extraction and processing. frontiersin.orgnih.gov This technology could provide valuable insights into the localization and transport of this compound within plant tissues, which is crucial for understanding its biosynthesis and physiological roles. pnas.org While MALDI-MSI is another common imaging technique, its utility for small molecules like alkaloids can be limited by matrix background noise. nih.gov

The continued development and application of these advanced and emerging analytical methodologies will undoubtedly further our understanding of the chemistry and biology of this compound.

Biological and Ecological Interactions of 4 Methylgramine

Chemico-Biological Interactions of 4-Methylgramine at Molecular and Cellular Levels

Molecular Mechanisms of this compound Action within Biological Systems

While direct molecular targets of this compound have not been extensively documented, the activities of structurally similar indole (B1671886) alkaloids suggest potential mechanisms of action. A prominent molecular target for many indole alkaloids is the enzyme acetylcholinesterase (AChE), which is critical for terminating nerve impulses by breaking down the neurotransmitter acetylcholine (B1216132). chem960.commdpi.com Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve signal transmission. uni.lu

Numerous plant-derived indole alkaloids have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comfao.orgkarger.comnih.gov For instance, physostigmine (B191203) is a well-known indole alkaloid used as a cholinesterase inhibitor. mdpi.com Given that gramine (B1672134), the parent compound of this compound, and its derivatives are recognized for their biological activities, it is plausible that this compound may also function as a cholinesterase inhibitor. rsc.org This hypothesis is supported by findings that various indole amines and alkaloids exhibit anti-cholinesterase properties, making them subjects of interest in neurodegenerative disease research. fao.orgrsc.org

Furthermore, indole alkaloids can modulate the activity of other enzyme systems. For example, some harmala alkaloids are inhibitors of monoamine oxidase-A (MAO-A), and other indole compounds have been shown to interact with mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating cell growth and death. wikipedia.orgmdpi.commdpi.com The specific molecular interactions of this compound remain an area for future investigation.

Cellular Responses and Physiological Effects Mediated by this compound Exposure

Exposure of cells to exogenous chemical compounds can trigger a wide array of responses, from adaptive changes to cytotoxicity. Research on indole alkaloids has revealed diverse cellular effects, including the induction of apoptosis (programmed cell death), cell cycle arrest, and alterations in cell proliferation. mdpi.comulisboa.pt

For example, certain marine-derived indole alkaloids have been shown to stop cell division and trigger apoptosis in cancer cell lines by activating stress-related protein kinases. mdpi.com A water-soluble derivative of another complex molecule, 4-(dimethylaminomethyl)heliomycin, demonstrated a dose-dependent decrease in the proliferation of oral cancer cells while not affecting non-cancerous cells. researchgate.netsld.cu Similarly, various indole alkaloids have been observed to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. mdpi.comulisboa.pt

While direct studies on this compound are lacking, the known cytotoxicity of its parent, gramine, to many organisms suggests that this compound could elicit significant cellular responses. mdpi.com These effects could range from metabolic disruption to the initiation of cell death pathways, particularly if it shares the molecular mechanisms of related alkaloids, such as enzyme inhibition or receptor modulation. researchgate.netsld.cu The cardiac cellular actions of other indole alkaloids, such as quebrachidine, which affects ion channels and cellular contraction, further illustrate the potential for diverse physiological effects. sld.cu

Investigation of Protein, Nucleic Acid, and Membrane Interactions with this compound

Protein-DNA interactions are essential for the regulation of gene expression. nih.govwikipedia.org Small molecules can influence these processes by binding directly to DNA or to the proteins that regulate transcription. wikipedia.org The binding of proteins to DNA involves a combination of direct contacts with DNA bases and indirect readouts of the DNA shape, often stabilized by electrostatic and hydrophobic interactions. nih.gov Methylation of DNA, for instance, can strongly inhibit the binding of specific transcription factors. wikipedia.org It is conceivable that this compound could intercalate into DNA or bind to DNA-associated proteins, thereby altering gene expression, though this requires experimental validation.

Direct binding to proteins is a common mechanism for alkaloids. Cellular thermal shift assays (CETSA) have been used to identify the direct protein targets of compounds like 4-(dimethylaminomethyl)heliomycin, confirming its interaction with specific enzymes. researchgate.netsld.cu Such techniques could be employed to identify the protein partners of this compound.

Receptor Binding and Signaling Pathway Modulation by this compound

Many indole alkaloids exert their physiological effects by binding to specific cellular receptors, thereby activating or inhibiting downstream signaling pathways. wikipedia.orgnih.gov Due to the structural similarity of the indole ring to the neurotransmitter serotonin (B10506), serotonin (5-HT) receptors are a common target. wikipedia.orgnih.gov For example, gramine acts as an antagonist at the 5-HT₂ₐ receptor. wikipedia.org Other indole alkaloids are known to interact with a variety of receptors, including opioid, adrenergic, and dopamine (B1211576) receptors. wikipedia.orgtaylorandfrancis.comgoogle.com

The binding of a ligand to its receptor initiates a cascade of intracellular events known as signal transduction. mdpi.com Indole alkaloids have been shown to modulate these pathways significantly. For instance, some have been found to influence the MAPK signaling pathway, which is implicated in cell proliferation and apoptosis. mdpi.commdpi.com Others, like mitragynine, act as partial agonists at mu-opioid receptors, leading to analgesic effects. mdpi.com Given the established receptor-binding profiles of its chemical relatives, this compound is a candidate for investigation in receptor binding assays to determine its affinity for various neuroreceptors and to elucidate its impact on cellular signaling.

Ecological Role and Significance of this compound

In nature, secondary metabolites produced by plants and other organisms often serve critical ecological functions, from defense against predators to communication between species.

This compound as a Component of Plant Chemical Defenses or Interspecies Communication

Plants produce a vast arsenal (B13267) of chemical compounds, known as allelochemicals, that are not essential for primary metabolism but play a crucial role in mediating ecological interactions. mdpi.comagrilifeorganic.org These chemicals can serve as a defense against herbivores, pathogens, and competing plants (allelopathy). mdpi.comnih.gov Alkaloids, including indole alkaloids like gramine, are a major class of these defensive compounds. mdpi.com

Gramine, found in plants such as barley (Hordeum species), is known to be toxic to a wide range of organisms and acts as a feeding deterrent to herbivores. researchgate.net The production of such compounds represents a significant chemical defense strategy for the plant. mdpi.com Research on gramine derivatives has further highlighted their defensive potential. For instance, 5,6-dichloro-1-methylgramine has been shown to inhibit the growth of arthropods and mussels, and 2,5,6-tribromo-1-methylgramine (B1226747) has potent antifouling activity against barnacle larvae. mdpi.comjst.go.jp These compounds have also been investigated for their insecticidal and fungicidal properties. mdpi.comresearchgate.netnih.gov

This evidence strongly suggests that this compound, as a methylated derivative of gramine, likely plays a similar ecological role. It may function as an allelochemical, contributing to the plant's defense against herbivory and microbial attack. mdpi.commdpi.com The release of such compounds into the environment can also influence the growth and development of neighboring plants, a phenomenon known as allelopathy. agrilifeorganic.orgnih.gov The specific contribution of this compound to the chemical defense portfolio of any particular plant species awaits direct investigation.

Role of this compound in Host-Pathogen or Symbiotic Relationships

The influence of this compound extends to the microscopic world of host-pathogen and symbiotic interactions. nih.govunirioja.es These relationships can range from pathogenic, where one organism benefits at the expense of the other, to mutualistic, where both benefit. nih.govwikipedia.org

Host-Pathogen Interactions:

This compound and its derivatives have demonstrated notable antifungal properties. nih.govresearchgate.net Research has shown their activity against various pathogenic fungi, suggesting a role in protecting the host plant from fungal diseases. nih.govresearchgate.net For example, some gramine derivatives are highly active against T. rubrum L. and T. mentagrophytes L. nih.govresearchgate.net Furthermore, gramine derivatives have been found to inhibit the replication of the tobacco mosaic virus, indicating a potential role in defending against viral pathogens. nih.govresearchgate.net In barley, the presence of certain defense-related genes, which can be influenced by secondary metabolites, is crucial for resistance against pathogens like powdery mildew. mdpi.comnih.gov The production of such defensive compounds can create an unfavorable environment for the pathogen's reproduction and survival. mdpi.com

Symbiotic Relationships:

Symbiosis refers to a close and long-term interaction between two different biological species. wikipedia.org While the direct involvement of this compound in mutualistic symbiotic relationships is not well-defined, the chemical profiles of plants, including alkaloids like this compound, can influence the composition of their microbiome. imrpress.com The root microbiome, for instance, plays a crucial role in plant health, and plants can release specific compounds to attract beneficial microbes. imrpress.com These beneficial microbes can help in nutrient uptake and protection against pathogens. imrpress.com The production of this compound could potentially influence which symbiotic organisms can associate with the plant, thereby shaping these intricate relationships.

Biotic and Abiotic Factors Influencing this compound Production and Ecological Activity

The production and ecological impact of this compound are not constant but are influenced by a variety of living (biotic) and non-living (abiotic) environmental factors. abpischools.org.uktijuanaestuary.org These factors can directly affect the plant's metabolic processes, leading to changes in the synthesis of secondary metabolites like this compound. nih.gov

Biotic Factors:

Biotic factors include all the living organisms in an ecosystem. treehugger.com Herbivory is a primary biotic factor that can induce the production of defensive compounds. nih.gov When a plant is attacked by herbivores, it can trigger a cascade of molecular signals that lead to an increased synthesis of alkaloids like this compound as an induced defense mechanism. nih.govwikipedia.orgmdpi.com

Pathogen attacks also represent a significant biotic stress. mdpi.comwalshmedicalmedia.com Infection by fungi, bacteria, or viruses can stimulate the plant's defense system, leading to the accumulation of antimicrobial compounds, including gramine derivatives. nih.govresearchgate.netwalshmedicalmedia.com Competition with other plants for resources such as light, water, and nutrients can also act as a stressor that may alter the allocation of resources to defense and, consequently, the production of this compound. abpischools.org.uksavemyexams.com

Abiotic Factors:

Abiotic factors are the non-living chemical and physical parts of the environment that affect living organisms. treehugger.com Several abiotic factors can influence the production of this compound:

Temperature: Both high and low temperatures can cause stress in plants, affecting their metabolic rates and the production of secondary metabolites. agriinformation.infrontiersin.org Temperature stress can lead to changes in enzyme activity, which is crucial for the synthesis of complex molecules like alkaloids. agriinformation.in

Water Availability: Drought stress is a significant environmental factor that can impact plant physiology and biochemistry. agriinformation.in Changes in water availability can influence nutrient transport and photosynthetic rates, which in turn can affect the production of defensive compounds. oregonstate.edu

Light: Light intensity, quality, and duration are critical for photosynthesis, the primary source of energy for the plant. oregonstate.edu Variations in light conditions can alter the plant's investment in growth versus defense, thereby influencing the levels of this compound. oregonstate.edu

Soil Conditions: The pH and nutrient content of the soil directly impact plant health and vigor. walshmedicalmedia.com Nutrient availability, particularly nitrogen, is often a limiting factor for alkaloid biosynthesis. walshmedicalmedia.com

Atmospheric CO2 Concentration: Elevated levels of carbon dioxide can affect plant growth and the production of secondary metabolites, although the specific effects can vary between different plant species and compounds. walshmedicalmedia.com

The interplay of these biotic and abiotic factors creates a dynamic system where the production of this compound is constantly regulated in response to the plant's immediate environment, ultimately shaping its ecological interactions. nih.gov

Interactive Data Table: Factors Influencing this compound

| Factor Category | Specific Factor | Potential Influence on this compound Production |

| Biotic | Herbivory | Can induce increased production as a defense mechanism. nih.govwikipedia.org |

| Pathogen Attack | May stimulate synthesis of antifungal and antiviral derivatives. nih.govresearchgate.net | |

| Competition | Resource limitation may alter allocation to defense compounds. abpischools.org.uk | |

| Abiotic | Temperature | Stress from extreme temperatures can alter metabolic pathways. agriinformation.in |

| Water Availability | Drought stress can impact physiological processes affecting synthesis. agriinformation.inoregonstate.edu | |

| Light | Changes in intensity and duration can shift resource allocation. oregonstate.edu | |

| Soil Nutrients | Availability of precursors, like nitrogen, is critical for production. walshmedicalmedia.com |

Structure Activity Relationship Sar Studies of 4 Methylgramine and Its Derivatives

Design Principles for 4-Methylgramine Analogues in SAR Investigations

The fundamental design principle for creating analogues of this compound in SAR studies involves systematic structural modification to probe the molecule's interaction with its biological target. The goal is to identify which molecular sections are essential for activity and which can be altered to optimize properties. mdpi.com This process typically involves several key strategies:

Modification of the Indole (B1671886) Scaffold: Substituents are introduced at various positions on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7). This helps to determine how the electronic properties (electron-donating or electron-withdrawing) and steric bulk at these positions affect activity.

Alteration of the Alkyl-amino Side Chain: The dimethylamino group at the end of the side chain at position 3 is a key feature. Design strategies often involve replacing the two methyl groups with other alkyl groups of varying sizes or incorporating the nitrogen into a cyclic structure (e.g., piperidine (B6355638), morpholine). This probes the steric and lipophilic requirements of the binding site. researchgate.net

Modification of the Methylene (B1212753) Bridge: The CH2 group linking the indole ring to the side-chain nitrogen can also be a target for modification, although this is less common for gramine-type molecules.

By synthesizing and testing a library of these analogues, researchers can build a comprehensive map of the SAR, providing valuable insights for designing more effective compounds. mdpi.com

Influence of Substituent Effects on this compound's Biological Activity

Substituents on the aromatic ring of this compound analogues can dramatically influence their biological activity by altering the molecule's electronic distribution and reactivity. libretexts.org Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). mdpi.com EDGs increase the electron density of the aromatic ring, making it more reactive, while EWGs decrease electron density, deactivating the ring. libretexts.org

In studies on gramine (B1672134) analogues, which share the same core structure as this compound, these effects have been shown to be critical for activities such as antiviral and antifungal action. researchgate.net For instance, research on gramine derivatives as potential agents against the Tobacco Mosaic Virus (TMV) revealed that most of the synthesized analogues displayed higher antiviral activity than the commercial agent ribavirin. researchgate.net The specific nature and position of the substituents were key to this enhanced activity. researchgate.net

The following table, based on data from studies on gramine analogues, illustrates how different substituents on the indole ring and the amine group affect antiviral activity.

| Compound | Indole Ring Substituent | Amine Moiety | Antiviral Activity (Curative, % at 500 mg/L) |

| Gramine (Reference) | None | Dimethylamine (B145610) | 51.4 |

| Analogue 1 | 5-Fluoro | Dimethylamine | 54.2 |

| Analogue 2 | 5-Chloro | Dimethylamine | 56.1 |

| Analogue 3 | 5-Bromo | Dimethylamine | 55.3 |

| Analogue 4 | 5-Nitro | Dimethylamine | 42.7 |

| Analogue 5 | None | Diethylamine (B46881) | 52.8 |

| Analogue 6 | None | Piperidine | 65.0 |

| Analogue 7 | None | Morpholine | 60.2 |

This table is generated based on findings from related gramine analogue studies for illustrative purposes. researchgate.net

As shown, halogen substituents (Fluoro, Chloro, Bromo) at the 5-position tend to maintain or slightly increase activity compared to the unsubstituted gramine, whereas a strong electron-withdrawing group like nitro (NO2) decreases activity. researchgate.net Furthermore, modifying the amine moiety from dimethylamine to a cyclic piperidine group resulted in a significant increase in curative activity, highlighting the importance of the side chain's structure. researchgate.net

Positional isomerism occurs when functional groups are located at different positions on a carbon skeleton. creative-chemistry.org.uklibretexts.org In the context of this compound analogues, the position of a substituent on the indole ring is critical. For example, a chloro substituent at position 5 (5-chloro-4-methylgramine) would be a positional isomer of a chloro substituent at position 6 (6-chloro-4-methylgramine). These isomers, despite having the same molecular formula, can exhibit very different biological activities due to changes in how the molecule fits into a receptor or binding site and alterations in the electronic landscape of the indole ring. wikipedia.orglibretexts.org

Stereochemistry, the three-dimensional arrangement of atoms, is another crucial factor. wikipedia.org While this compound itself is achiral, the introduction of certain substituents or modifications to the side chain can create a chiral center, leading to the existence of enantiomers (non-superimposable mirror images). wikipedia.orgmasterorganicchemistry.com Enantiomers often have identical physical properties but can have profoundly different biological effects because biological systems, such as enzymes and receptors, are themselves chiral. wikipedia.org For a molecule with n asymmetric carbon atoms, a maximum of 2^n different stereoisomers are possible. wikipedia.org Therefore, when designing analogues, it is vital to consider that different stereoisomers may have unique activities, and the synthesis may need to be stereoselective to produce the more active isomer.

The biological activity of this compound analogues is governed by a combination of electronic, steric, and lipophilic factors. Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate these physicochemical properties with activity. wikipedia.org

Electronic Effects: These are related to a substituent's ability to donate or withdraw electrons, influencing the molecule's polarity and ability to engage in electrostatic or hydrogen-bonding interactions. This is often quantified by the Hammett constant (σ). u-tokyo.ac.jp For instance, the reduced activity of a 5-nitro gramine analogue suggests that strong electron-withdrawing properties at this position are detrimental to its antiviral mechanism. researchgate.net

Steric Factors: This relates to the size and shape of the substituents. researchgate.net Bulky groups can physically hinder the molecule from fitting into its binding site (steric hindrance). Conversely, a certain shape might be required for optimal interaction. Steric effects can be described by parameters like Taft's steric parameter (Es) or Verloop's Sterimol parameters (L, B1, B5), which describe the length and width of a substituent. researchgate.net The increased activity of the piperidine-containing analogue over the dimethylamine and diethylamine versions suggests that the size, shape, and conformational rigidity of the amine group play a significant role. researchgate.net

Lipophilic Factors: Lipophilicity, or "greasiness," determines a molecule's ability to pass through biological membranes, such as the cell wall of bacteria or fungi. u-tokyo.ac.jp It is commonly measured by the partition coefficient (log P) between octanol (B41247) and water. A substituent's contribution to lipophilicity is given by the Hansch parameter (π). u-tokyo.ac.jp The introduction of halogens, for example, increases lipophilicity, which could enhance membrane permeability and contribute to their observed biological activity. wikipedia.org

A successful drug candidate must possess an optimal balance of these three factors to ensure it can reach its target and bind effectively.

Positional Isomerism and Stereochemistry in this compound Analogues

Pharmacophore Modeling and Ligand-Based Drug Design Utilizing this compound Scaffolds

When the three-dimensional structure of a biological target is unknown, ligand-based drug design provides a powerful alternative. nih.gov This approach uses a set of active molecules to develop a pharmacophore model—an abstract 3D representation of the key chemical features required for biological activity. dovepress.comnih.gov

For this compound analogues, a pharmacophore model would be built by superimposing the low-energy conformations of several highly active derivatives. researchgate.net The model would identify the common spatial arrangement of essential features, which might include: researchgate.net

An aromatic ring feature (the indole nucleus).

A hydrogen bond acceptor (the nitrogen atom of the indole).

A positive ionizable feature (the tertiary amine in the side chain).

One or more hydrophobic centers.

Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening of large compound databases. nih.govdovepress.com This process filters for molecules that match the pharmacophoric features, even if their underlying chemical skeleton is different from the original indole alkaloid. This technique, known as scaffold hopping, is a valuable tool for discovering novel classes of compounds that might exhibit the same biological activity but with improved properties. nih.gov

Elucidation of Key Structural Motifs for Specific Biological Activities of this compound Analogues

Through comprehensive SAR studies, specific structural motifs essential for the biological activities of this compound analogues can be identified. Analysis of derivatives reveals several key takeaways. mdpi.comresearchgate.net

For antiviral activity against plant viruses like TMV, the following motifs are crucial: researchgate.net

The Indole-3-aminomethyl Scaffold: The core structure, consisting of the indole ring with the aminomethyl side chain at the C3 position, is fundamental to the activity.

Substitutions at Position 5: The introduction of small to medium-sized halogens (F, Cl, Br) at position 5 of the indole ring generally maintains or enhances activity. This suggests a favorable interaction in a specific pocket of the target protein.

The Tertiary Amine: The presence of a tertiary amine is important, with its specific structure modulating activity. Cyclic amines like piperidine have been shown to be particularly effective, indicating that conformational restriction and the specific shape of this group are key for optimal binding. researchgate.net

Research suggests that the mechanism of action for these compounds may involve inhibiting the assembly of the virus by cross-linking its capsid protein. researchgate.net The identified structural motifs are therefore directly responsible for the molecular interactions that facilitate this inhibition. Similarly, for antifouling activity, SAR studies on related compounds have shown that halogenation of the indole ring is a critical feature for potency. mdpi.com

Computational and Theoretical Investigations of 4 Methylgramine

Molecular Modeling and Simulation of 4-Methylgramine

Molecular modeling and simulation encompass a suite of computational techniques used to represent and predict the behavior of molecules over time. wikipedia.org These methods are fundamental to exploring the conformational landscape, dynamic properties, and interactions of this compound at an atomic level.

Quantum Chemical Studies of this compound (e.g., electronic structure, reactivity, frontier orbitals)

Quantum chemical studies apply the principles of quantum mechanics to investigate the electronic structure and reactivity of molecules. researchgate.net These methods provide detailed information about electron distribution, orbital energies, and molecular properties that govern chemical reactions. fishersci.se

For this compound, methods like Density Functional Theory (DFT) would be employed to optimize the molecule's three-dimensional geometry and calculate key electronic parameters. uni.lu A primary focus of such studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.

Other calculated properties would include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is vital for understanding how this compound might interact with biological receptors or other molecules.

Table 1: Example of Calculated Quantum Chemical Parameters for this compound Note: This table is illustrative and contains hypothetical values to demonstrate the output of a quantum chemical study.

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.9 eV | Indicator of chemical reactivity and stability |

| Dipole Moment (µ) | 2.1 Debye | Measure of the molecule's overall polarity |

| Ionization Potential (I) | 5.8 eV | Energy required to remove an electron (approximated by -EHOMO) |

| Electron Affinity (A) | 0.9 eV | Energy released when an electron is added (approximated by -ELUMO) |

Molecular Dynamics Simulations of this compound in Solvation and Complex Biological Systems

Molecular Dynamics (MD) simulations are computational experiments that predict how every atom in a molecular system moves over time based on classical physics. wikipedia.org These simulations provide a detailed view of molecular motion at a femtosecond timescale, revealing conformational changes, interactions with solvent molecules, and binding to biological targets like proteins.

An MD simulation of this compound would typically start by placing the molecule in a simulation box filled with water molecules and ions to mimic physiological conditions. The simulation would track the trajectory of every atom, showing how this compound interacts with its aqueous environment and exploring its stable and transient conformations. This is crucial for understanding its solubility and how it behaves before reaching a biological target.

When studying interactions with a complex biological system, such as a receptor protein, MD simulations can be used to analyze the stability of the ligand-protein complex. After docking this compound into the protein's binding site, an MD simulation can reveal how the complex behaves over time, whether the ligand remains stably bound, and which specific interactions (like hydrogen bonds or hydrophobic contacts) are most persistent.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds.

Development of Predictive Models for this compound Activity

To develop a QSAR model for a specific biological activity (e.g., receptor binding affinity), a dataset of this compound analogues with experimentally measured activities would be required. For each analogue, a set of molecular descriptors would be calculated. These descriptors are numerical values that quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that relates a subset of these descriptors to the observed biological activity. A robust QSAR model must be statistically significant and have good predictive power, which is assessed through internal and external validation techniques. Such a model could then be used to predict the activity of new, untested derivatives of this compound, guiding synthetic efforts toward more potent compounds.

Table 2: Example of Descriptors Used in a QSAR Model for this compound Analogues Note: This table is illustrative. A real QSAR study would involve a large number of descriptors and compounds.

| Compound | LogP (Hydrophobicity) | Molecular Weight | Topological Polar Surface Area (TPSA) | Experimental Activity (pIC50) |

|---|---|---|---|---|

| Analogue 1 | 2.5 | 188.27 | 15.8 Ų | 6.2 |

| Analogue 2 | 2.8 | 202.30 | 15.8 Ų | 6.5 |

| Analogue 3 | 2.3 | 188.27 | 28.1 Ų | 5.9 |

| Analogue 4 | 3.1 | 216.32 | 15.8 Ų | 6.8 |

Virtual Screening and Lead Optimization based on this compound Structures

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If this compound were identified as a hit compound, its structure would serve as a starting point for lead optimization.

Structure-based virtual screening would involve docking thousands or millions of commercially available or virtual compounds into the active site of the target protein. The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for further investigation.

Alternatively, ligand-based virtual screening could be performed if the protein structure is unknown. This method uses the known active structure of this compound as a template to search for other compounds in a database that have a similar shape and/or pharmacophore features. These approaches help to prioritize which derivatives of this compound should be synthesized and tested, making the drug discovery process more efficient.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when it binds to a second molecule (the receptor, e.g., a protein). wikipedia.org It is a critical tool for understanding protein-ligand interactions at an atomic level and for structure-based drug design. wikipedia.org

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site. Each of these poses is evaluated using a scoring function, which estimates the binding free energy. The pose with the best score represents the most likely binding mode.

The results of a docking study can identify key amino acid residues in the receptor that interact with this compound through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. This information provides a structural hypothesis for the molecule's mechanism of action and can guide modifications to the this compound structure to improve its binding affinity and selectivity.

Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Receptor Note: This table is for illustrative purposes only.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Hydrogen Bonds | Indole (B1671886) N-H with Serine-203; Carbonyl O of Aspartate-115 |

| Hydrophobic Interactions | Indole ring with Tryptophan-84, Phenylalanine-330 |

| Other Interactions | Cation-π interaction between dimethylamino group and Tyrosine-334 |

Data Mining and Machine Learning Applications in this compound Research

While dedicated research applying data mining and machine learning specifically to this compound is not extensively documented in publicly available literature, the potential for these computational techniques in elucidating its properties and activities is significant. The methodologies are well-established in the broader fields of computational chemistry and drug discovery, particularly for alkaloids and their derivatives. acs.orgspringernature.combohrium.com The application of these data-intensive approaches to this compound would follow similar principles, leveraging computational data to build predictive models.

Data mining is the process of discovering patterns and extracting useful information from large datasets. mdpi.com In the context of this compound, this would involve collecting and analyzing data from various computational and experimental sources. Machine learning, a subset of artificial intelligence, uses algorithms to learn from this data and make predictions or classifications without being explicitly programmed. nih.govnih.gov

A primary application would be in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.nettaylorfrancis.com For this compound and a series of its analogs, a QSAR model could predict their potential biological effects based on calculated molecular descriptors.

Hypothetical Data for QSAR Modeling of this compound Analogs

To build a QSAR model, a dataset of this compound and its hypothetical analogs would be created. For each compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.

Below is an interactive table illustrating the type of data that would be generated for a QSAR study. The biological activity values are hypothetical for illustrative purposes.

| Compound | Structure | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Biological Activity (IC50, µM) |

| This compound | C12H16N2 | 2.15 | 188.27 | 16.13 | 15.5 |

| Analog 1 (5-methylgramine) | C12H16N2 | 2.15 | 188.27 | 16.13 | 18.2 |

| Analog 2 (6-methylgramine) | C12H16N2 | 2.15 | 188.27 | 16.13 | 25.1 |

| Analog 3 (7-methylgramine) | C12H16N2 | 2.15 | 188.27 | 16.13 | 12.8 |

| Analog 4 (N-ethyl-4-methylgramine) | C13H18N2 | 2.58 | 202.30 | 16.13 | 22.4 |

| Analog 5 (4-ethylgramine) | C13H18N2 | 2.58 | 202.30 | 16.13 | 10.7 |

Note: The structural variations in the analogs would lead to different descriptor values, which would be used to train the machine learning model.

Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, would then be trained on this dataset. The goal is to create a model that can accurately predict the biological activity of new, unsynthesized this compound derivatives. bohrium.com This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Another application of machine learning is in predicting the metabolic fate of this compound. By training models on known metabolic pathways of similar alkaloids, it may be possible to predict how this compound is metabolized in biological systems. nih.gov This is crucial for understanding its potential efficacy and duration of action.

Illustrative Research Findings from a Hypothetical Machine Learning Study

A hypothetical machine learning study could compare different algorithms for their ability to predict the biological activity of this compound derivatives. The performance of these models would be evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE).

| Model | R² (Training Set) | R² (Test Set) | RMSE (Training Set) | RMSE (Test Set) |

| Multiple Linear Regression | 0.75 | 0.72 | 1.85 | 2.01 |

| Support Vector Machine | 0.88 | 0.85 | 1.12 | 1.35 |

| Neural Network | 0.95 | 0.91 | 0.65 | 0.98 |

These hypothetical results would suggest that a neural network model provides the most accurate predictions for the biological activity of this compound derivatives in this simulated study.

The synthesis of this compound itself is a variation of the Mannich reaction, typically involving indole, formaldehyde (B43269), and dimethylamine (B145610). mdpi.com Machine learning could also be applied to optimize the synthesis of this compound and its derivatives by predicting reaction yields and identifying optimal reaction conditions based on a database of similar reactions.

Future Research Directions and Emerging Applications of 4 Methylgramine

Development of Novel Synthetic and Biosynthetic Approaches for 4-Methylgramine

The efficient and sustainable synthesis of this compound is a cornerstone for future research and application. Current efforts are moving beyond classical methods to embrace more sophisticated and environmentally friendly strategies.

Novel Chemical Synthesis: Recent progress in organic chemistry offers new routes for constructing the indole (B1671886) scaffold, the core of this compound. organic-chemistry.org Modern methods, such as palladium-catalyzed coupling reactions, provide a modular way to synthesize 2-substituted and 2,3-disubstituted indoles with high efficiency. organic-chemistry.org For instance, the Lautens group developed a palladium-catalyzed intramolecular C-N coupling combined with an intermolecular Suzuki-Miyaura C-C coupling to create substituted indoles. organic-chemistry.org Another promising strategy involves the use of zinc(II) triflate (Zn(OTf)₂) as a catalyst for the cyclization of anilines with propargyl alcohols to form the indole ring system in high yields. organic-chemistry.org These advanced catalytic systems allow for greater control and versatility, enabling the synthesis of a wide array of this compound analogs for structure-activity relationship (SAR) studies.

Biosynthetic and Enzymatic Approaches: Biocatalysis presents a green alternative to traditional chemical synthesis. The use of enzymes can lead to highly selective reactions under mild conditions. scielo.org.comdpi.com Research into the enzymatic synthesis of related compounds, such as the pheromone 4-methylheptan-3-ol, demonstrates the power of using ene-reductases (ERs) and alcohol dehydrogenases (ADHs) in one-pot procedures to create specific stereoisomers. mdpi.com Similarly, immobilized lipases have been successfully used for the esterification of cinnamic acid derivatives, showcasing high conversion yields and easier purification processes compared to chemical routes. scielo.org.co Future work could focus on identifying or engineering specific enzymes for the key steps in this compound biosynthesis, potentially leading to a scalable and sustainable production platform.

Integration of Advanced Multi-Omics Data in this compound Biological Research

To understand the complex biological effects of this compound, researchers are turning to multi-omics approaches. By integrating data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics, a more holistic picture of the compound's mechanism of action can be constructed. mdpi.comcd-genomics.com

This integrated approach allows scientists to move beyond a single target and observe global changes within a biological system. nih.govnih.gov For example, combining transcriptomics (gene expression) with proteomics (protein expression) can distinguish between changes driven by transcription versus those regulated at the level of translation. nih.gov Proteomic profiling, which assesses large-scale changes in protein levels, is particularly powerful for understanding the cellular response to a compound like this compound. plos.orgnih.govfrontiersin.org Functional network analysis of proteomic data can highlight key pathways and central protein hubs, such as IFNγ or IL-10, that are modulated by an external stimulus. plos.org

Applying a multi-omics framework to this compound research could:

Identify novel protein targets and signaling pathways.

Uncover mechanisms of action in different cell types or organisms.

Reveal potential biomarkers for the compound's activity.

Provide a comprehensive dataset to guide the development of derivatives with enhanced or more specific activities. nih.gov

The following table outlines the major types of omics data and their potential application in this compound research.

| Omics Type | Data Generated | Potential Application in this compound Research | Key Analysis Tools |

| Genomics | DNA sequence variations | Identify genetic factors influencing sensitivity or resistance to this compound. | GATK, Samtools |

| Epigenomics | DNA methylation, histone modifications, chromatin accessibility | Determine if this compound alters gene expression potential through epigenetic changes. | Bismark, MACS, Signac mdpi.com |

| Transcriptomics | RNA expression levels (mRNA, non-coding RNA) | Profile global changes in gene expression in response to treatment. | DESeq2, edgeR |

| Proteomics | Protein abundance and post-translational modifications | Directly measure changes in the levels of functional proteins and pathways affected. | MaxQuant, STRING plos.org |

| Metabolomics | Levels of small molecule metabolites | Characterize the impact on cellular metabolism and identify metabolic pathways that are altered. | XCMS, MetaboAnalyst |

Exploration of Untapped Biological Pathways and Targets Modulated by this compound

While some biological activities of gramine (B1672134) derivatives are known, the precise molecular targets and pathways for this compound remain largely uncharted territory. Future research will focus on identifying these specific mechanisms to better understand its effects and potential applications.

The molecular targets of most antifouling compounds, for instance, have not yet been definitively identified. tandfonline.com Effective, non-toxic antifoulants are thought to act on specific systems like ion channels, quorum sensing, neurotransmitters, or enzymes involved in metabolism and energy production. tandfonline.com Given this compound's known antifouling properties, these pathways represent a logical starting point for investigation.

Furthermore, the structural similarity of this compound to other bioactive molecules suggests additional avenues for exploration. For example, 4-methylamphetamine, a different compound with a related methyl-substituted aromatic ring, is a potent agent that elevates serotonin (B10506) and dopamine (B1211576) levels by acting on their respective transporters. wikipedia.org This raises the possibility that this compound or its derivatives could interact with monoamine transporters or other neurological targets, an area that warrants investigation. The ultimate goal is to move from observing a general biological effect to pinpointing the specific protein-ligand interactions that drive the response.

Potential Therapeutic and Agricultural Applications of this compound (Excluding Dosage/Administration)

The unique chemical structure of this compound makes it a promising scaffold for developing new agents for both medicine and agriculture.